2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, an ethynyl group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group, such as a halide.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of alkenes or alkanes
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.
Chemical Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-1-ethynyl-4-fluorobenzene
- 2-(Cyclopropylmethoxy)-1-ethynyl-3-fluorobenzene
- 2-(Cyclopropylmethoxy)-1-ethynyl-3,5-dichlorobenzene
Uniqueness
2-(Cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring This specific substitution pattern can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-1-ethynyl-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O/c1-2-9-5-10(13)6-11(14)12(9)15-7-8-3-4-8/h1,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMNNCUBRZZRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)F)F)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.